6-(3-chlorophenyl)-5-(hydroxymethyl)-1-methylpiperidin-2-one
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Overview
Description
6-(3-chlorophenyl)-5-(hydroxymethyl)-1-methylpiperidin-2-one is a chemical compound with a complex structure that includes a piperidine ring, a chlorophenyl group, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chlorophenyl)-5-(hydroxymethyl)-1-methylpiperidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-chlorobenzaldehyde with piperidine in the presence of a reducing agent to form the intermediate compound. This intermediate is then subjected to further reactions, including hydroxymethylation and methylation, to yield the final product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(3-chlorophenyl)-5-(hydroxymethyl)-1-methylpiperidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the piperidine ring can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 6-(3-chlorophenyl)-5-carboxyl-1-methylpiperidin-2-one, while reduction of the carbonyl group can produce 6-(3-chlorophenyl)-5-(hydroxymethyl)-1-methylpiperidin-2-ol.
Scientific Research Applications
6-(3-chlorophenyl)-5-(hydroxymethyl)-1-methylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-chlorophenyl)-5-(hydroxymethyl)-1-methylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-chlorophenyl)-5-(hydroxymethyl)-1-ethylpiperidin-2-one
- 6-(3-chlorophenyl)-5-(hydroxymethyl)-1-methylpiperidin-3-one
- 6-(4-chlorophenyl)-5-(hydroxymethyl)-1-methylpiperidin-2-one
Uniqueness
6-(3-chlorophenyl)-5-(hydroxymethyl)-1-methylpiperidin-2-one is unique due to its specific substitution pattern and the presence of both a chlorophenyl group and a hydroxymethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-(3-chlorophenyl)-5-(hydroxymethyl)-1-methylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-15-12(17)6-5-10(8-16)13(15)9-3-2-4-11(14)7-9/h2-4,7,10,13,16H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSCUKHWZZZACQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CCC1=O)CO)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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